diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate
CAS No.: 379235-95-7
Cat. No.: VC21420257
Molecular Formula: C28H27N3O7S2
Molecular Weight: 581.7g/mol
* For research use only. Not for human or veterinary use.
![diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate - 379235-95-7](/images/no_structure.jpg)
Specification
CAS No. | 379235-95-7 |
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Molecular Formula | C28H27N3O7S2 |
Molecular Weight | 581.7g/mol |
IUPAC Name | diethyl 5-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C28H27N3O7S2/c1-5-10-31-25(33)23-20(21-9-8-16(4)38-21)14-39-24(23)30-28(31)40-15-22(32)29-19-12-17(26(34)36-6-2)11-18(13-19)27(35)37-7-3/h5,8-9,11-14H,1,6-7,10,15H2,2-4H3,(H,29,32) |
Standard InChI Key | PCDRKPASVYCQTI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C(=O)OCC |
Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C(=O)OCC |
Introduction
Diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines. This structure is characterized by its heterocyclic framework and functional groups that contribute to its potential biological and chemical applications. The compound draws attention for its synthetic versatility and potential pharmacological properties.
Structural Features
Molecular Formula: C26H27N3O7S
Molecular Weight: Approximately 525.58 g/mol
Key Structural Elements:
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Thieno[2,3-d]pyrimidine Core: The bicyclic system integrates sulfur and nitrogen atoms, which are known to enhance bioactivity.
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Furan Substituent: The presence of a 5-methylfuran moiety contributes aromaticity and electron density.
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Diethyl Isophthalate Backbone: This provides ester functionalities that may influence solubility and reactivity.
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Thioacetamido Linkage: The sulfur-containing group is a key feature for potential biological interactions.
Synthesis Pathway
The synthesis of diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate likely involves multi-step organic reactions:
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Formation of Thieno[2,3-d]pyrimidine Core:
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A condensation reaction between a thiophene derivative and a suitable amidine precursor.
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Cyclization facilitated by acidic or basic catalysts.
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Introduction of the Allyl and Furan Groups:
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Functionalization through electrophilic substitution or cross-coupling reactions.
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Attachment of the Isophthalate Moiety:
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Esterification with diethyl isophthalate under acidic conditions.
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Thioacetamido Coupling:
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Incorporation of the thioacetamido group via nucleophilic substitution using a thioacetic acid derivative.
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Potential Applications
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Pharmacological Activity:
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Compounds with thieno[2,3-d]pyrimidine scaffolds have demonstrated anticancer, antimicrobial, and anti-inflammatory activities in related studies.
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The sulfur-containing thioacetamido group may enhance binding affinity to biological targets such as enzymes or receptors.
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Material Science Applications:
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The presence of multiple functional groups suggests potential use in designing advanced materials like organic semiconductors or dyes.
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Analytical Data
For characterization, the following techniques are recommended:
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Spectroscopy:
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NMR (1H and 13C): To confirm chemical shifts of aromatic protons and carbons.
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IR Spectroscopy: To detect functional groups such as esters (C=O stretch ~1730 cm⁻¹) and amides (N-H bend).
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Elemental Analysis:
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To verify the empirical formula.
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Research Implications
The compound's structural complexity and functional diversity make it an excellent candidate for further research:
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Drug Discovery:
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Screening for activity against cancer cell lines or microbial strains.
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Synthetic Chemistry:
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Exploring derivatives by modifying substituents to optimize properties.
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